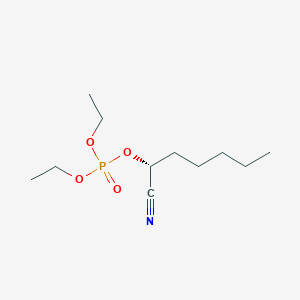
(1R)-1-Cyanohexyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-Cyanohexyl diethyl phosphate is an organophosphorus compound characterized by the presence of a cyano group and a diethyl phosphate moiety attached to a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Cyanohexyl diethyl phosphate typically involves the reaction of a hexyl halide with diethyl phosphite under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the diethyl phosphate group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Cyanohexyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Aminohexyl diethyl phosphate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
(1R)-1-Cyanohexyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-Cyanohexyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The diethyl phosphate moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphate: A simpler analog without the cyano and hexyl groups.
Hexyl diethyl phosphate: Lacks the cyano group but has a similar hexyl chain.
Cyanoethyl diethyl phosphate: Contains a cyano group but with a shorter ethyl chain.
Uniqueness
(1R)-1-Cyanohexyl diethyl phosphate is unique due to the combination of its cyano group and hexyl chain, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for covalent modification of biomolecules, while the hexyl chain provides hydrophobic interactions that can influence its solubility and membrane permeability .
Properties
CAS No. |
820969-57-1 |
|---|---|
Molecular Formula |
C11H22NO4P |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
[(1R)-1-cyanohexyl] diethyl phosphate |
InChI |
InChI=1S/C11H22NO4P/c1-4-7-8-9-11(10-12)16-17(13,14-5-2)15-6-3/h11H,4-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
ZZVLGQKIAPYOFK-LLVKDONJSA-N |
Isomeric SMILES |
CCCCC[C@H](C#N)OP(=O)(OCC)OCC |
Canonical SMILES |
CCCCCC(C#N)OP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


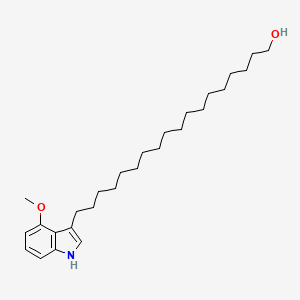

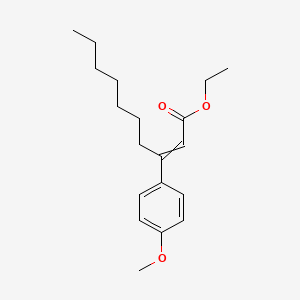
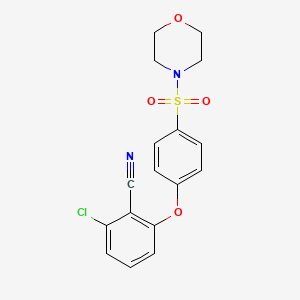
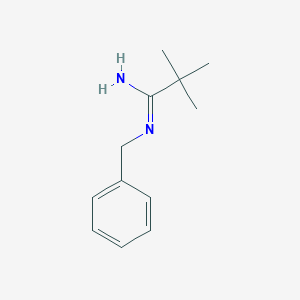
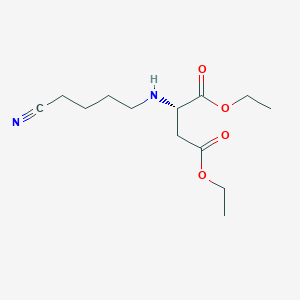
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)

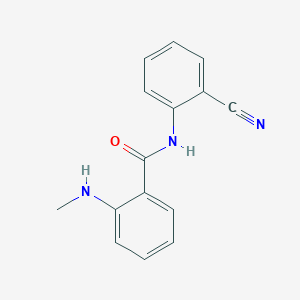
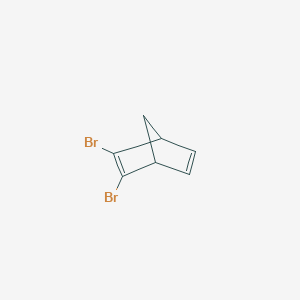
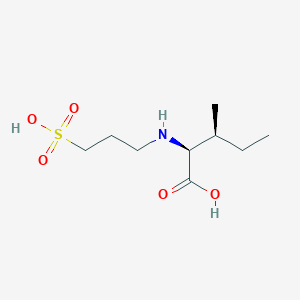

![(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
![1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-](/img/structure/B15158252.png)
